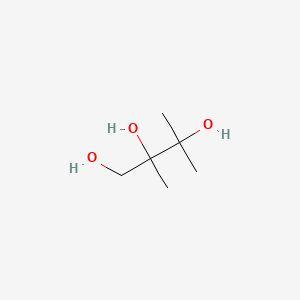
2,3-Dimethylbutane-1,2,3-triol
Overview
Description
2,3-Dimethylbutane-1,2,3-triol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
2,3-Dimethylbutane-1,2,3-triol serves as an important intermediate in the synthesis of various organic compounds. It can be derived from the reduction of ketones or aldehydes, making it a valuable building block in organic chemistry. The compound is particularly noted for its role in synthesizing more complex molecules through various reaction pathways.
2. Rubber Synthesis
One notable application is in the production of synthetic rubber. The compound can be utilized to create rubber-like materials due to its hydroxyl groups, which can participate in cross-linking reactions. This application is significant in industries focused on developing new materials with enhanced properties .
1. Potential Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties. Preliminary studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. This suggests that the compound could be a candidate for further investigation in cancer therapeutics .
2. Antioxidant Activity
The presence of multiple hydroxyl groups in this compound suggests potential antioxidant activity. Antioxidants are crucial in combating oxidative stress and have implications in preventing various diseases, including cancer and neurodegenerative disorders. Studies are ongoing to evaluate the extent of its antioxidant capabilities .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antioxidant | Various | N/A | Potential inhibition of oxidative stress |
Case Study: Anticancer Activity
A study conducted on the effects of this compound derivatives on A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects at a concentration of 100 µM. The results indicated a notable reduction in cell viability compared to control groups, suggesting potential therapeutic applications .
Case Study: Synthesis and Application
In a synthetic chemistry study, researchers successfully utilized this compound as a precursor for creating novel polymeric materials. The triol's ability to participate in polyaddition reactions facilitated the development of materials with improved mechanical properties and thermal stability .
Properties
CAS No. |
64446-72-6 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2,3-dimethylbutane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-5(2,8)6(3,9)4-7/h7-9H,4H2,1-3H3 |
InChI Key |
GFTPTQVIOIDDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(CO)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













